Boc-Dap(Dde)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-Dap(Dde)-OH” is an intermediate in the synthesis of Monomethyl auristatin E (HY-15162), which is an inhibitor of tubulin polymerization1. It can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin1.

Synthesis Analysis

The synthesis of “Boc-Dap(Dde)-OH” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation2.

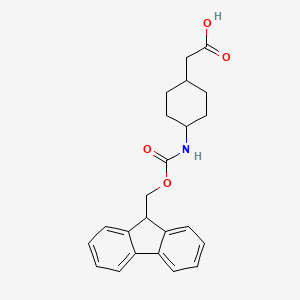

Molecular Structure Analysis

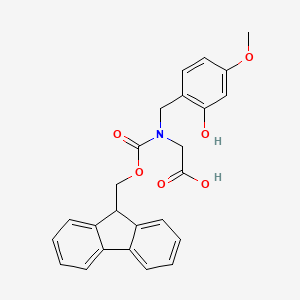

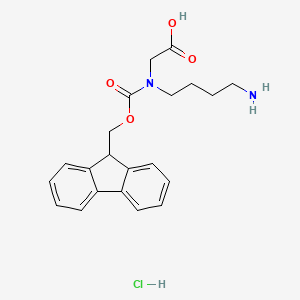

The molecular weight of “Boc-Dap(Dde)-OH” is 420.54, and its molecular formula is C23H36N2O53.

Chemical Reactions Analysis

“Boc-Dap(Dde)-OH” is used in the synthesis of antibody-drug conjugates (ADCs). The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides2.

Physical And Chemical Properties Analysis

“Boc-Dap(Dde)-OH” has a molecular weight of 420.54 and a molecular formula of C23H36N2O53. It is soluble in DMSO4.

科学研究应用

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“Boc-Dap(Dde)-OH” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is important as amide functional groups are key in nature, providing the main amino acid linkage in peptides and proteins . They are also found in many natural products and biologically active compounds .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application in Pharmaceutical Chemicals

Field

This application falls under the field of Pharmaceutical Chemicals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used in the synthesis of N-Boc-Dolaprine and Boc-Dap DCHA . Dolastatin 10, a marine natural product, is synthesized using this method .

Methods of Application

The synthesis method comprises several steps, including a Reformatsky reaction under activation of zinc powder .

Results or Outcomes

By applying the technical scheme of the invention, the yield of each step of reaction is better, and the intermediate is easy to purify .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .

Methods of Application

The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

“Boc-Dap(Dde)-OH” is used as an intermediate in the synthesis of Monomethyl auristatin E (MMAE) . MMAE is an inhibitor of tubulin polymerization . MMAE can be used to synthesize Antibody-Drug Conjugates (ADCs) as ADC Cytotoxin .

Methods of Application

The synthesis of MMAE involves several steps, including the use of “Boc-Dap(Dde)-OH” as an intermediate .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of MMAE provides an efficient method for the production of ADCs .

Application in Antibody-Drug Conjugates (ADCs)

Field

This application falls under the field of Biopharmaceuticals .

Summary of the Application

“Boc-Dap(Dde)-OH”, a dipeptide, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Methods of Application

The synthesis of ADCs involves several steps, including the use of “Boc-Dap(Dde)-OH” as a cleavable ADC linker .

Results or Outcomes

The use of “Boc-Dap(Dde)-OH” in the synthesis of ADCs provides an efficient method for the production of ADCs .

安全和危害

The safety and hazards of “Boc-Dap(Dde)-OH” are not explicitly mentioned in the search results. It’s always recommended to handle chemical substances with appropriate safety measures.

未来方向

“Boc-Dap(Dde)-OH” has potential applications in various fields of research and industry5. Its use in the synthesis of antibody-drug conjugates (ADCs) suggests it could play a significant role in the development of new therapeutic strategies4.

Please note that this information is based on the available search results and may not cover all aspects of “Boc-Dap(Dde)-OH”. For more detailed information, please refer to the relevant scientific literature.

属性

IUPAC Name |

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dap(Dde)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)